8-fluoroquinoline-7-carboxylic acid
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Overview
Description
8-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 7th position of the quinoline ring. Due to its unique structural features, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-7-carboxylic acid typically involves multiple steps, starting from quinoline or its derivatives. This can be achieved through various reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
8-Fluoroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules.
Industry: Its unique properties make it useful in the production of materials and chemicals with specific desired characteristics.
Mechanism of Action
8-Fluoroquinoline-7-carboxylic acid can be compared with other similar compounds, such as 6-fluoroquinoline-3-carboxylic acid and 7-fluoroquinoline-8-carboxylic acid. These compounds share structural similarities but differ in the position of the fluorine and carboxylic acid groups, which can lead to variations in their chemical properties and applications.
Comparison with Similar Compounds
6-Fluoroquinoline-3-carboxylic acid
7-Fluoroquinoline-8-carboxylic acid
8-Fluoroquinoline-3-carboxylic acid
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Properties
CAS No. |
2680534-51-2 |
---|---|
Molecular Formula |
C10H6FNO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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